molecular formula C14H19BrFNO2 B13493447 tert-Butyl (1-(3-bromo-5-fluorophenyl)propyl)carbamate

tert-Butyl (1-(3-bromo-5-fluorophenyl)propyl)carbamate

Cat. No.: B13493447
M. Wt: 332.21 g/mol
InChI Key: LUAUCNJMQQPFKS-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-bromo-5-fluorophenyl)propyl)carbamate is a chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound features a carbamate-protected amine, specifically a tert-butoxycarbonyl (Boc) group, which is a standard strategy for amine protection in multi-step synthetic sequences . The presence of both bromo and fluoro substituents on the phenyl ring makes it a versatile intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create more complex molecular architectures. Compounds with similar bromo-fluorophenyl and carbamate motifs have been investigated for their biochemical properties, including as potential acetylcholinesterase inhibitors in insecticide research . The specific stereochemistry at the chiral center, if applicable, can be critical for biological activity and interaction with enzyme targets, highlighting the importance of this compound as a precursor in the synthesis of stereochemically defined bioactive molecules . This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C14H19BrFNO2

Molecular Weight

332.21 g/mol

IUPAC Name

tert-butyl N-[1-(3-bromo-5-fluorophenyl)propyl]carbamate

InChI

InChI=1S/C14H19BrFNO2/c1-5-12(17-13(18)19-14(2,3)4)9-6-10(15)8-11(16)7-9/h6-8,12H,5H2,1-4H3,(H,17,18)

InChI Key

LUAUCNJMQQPFKS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1)Br)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction with tert-Butyl Chloroformate

A common approach involves reacting the amine with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the released hydrochloric acid.

  • Reaction conditions : Typically conducted in an inert solvent like tetrahydrofuran or dichloromethane at 0 °C to room temperature.
  • Mechanism : The amine nucleophilically attacks the carbonyl carbon of tert-butyl chloroformate, displacing chloride and forming the carbamate linkage.
  • Yields : Generally high, often above 75%, depending on purity and reaction control.

This approach is supported by synthesis of related carbamates such as tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate, where tert-butyl chloroformate reacts with the corresponding amine under base catalysis.

Reaction with Di-tert-butyl Dicarbonate (Boc Anhydride)

Another widely used method is the reaction of the amine with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine or other nucleophilic catalysts and a base like triethylamine.

  • Reaction conditions : Typically performed in tetrahydrofuran or pyridine at 0 °C to room temperature.
  • Advantages : Mild conditions and good selectivity for carbamate formation.
  • Yields : Often in the range of 70-90% for similar substrates.

This method is exemplified in the preparation of tert-butyl carbamates of brominated heteroaryl amines, where di-tert-butyl dicarbonate and 4-dimethylaminopyridine in tetrahydrofuran afforded high yields.

Optimization Parameters and Reaction Conditions

Parameter Typical Conditions Notes
Solvent Tetrahydrofuran, dichloromethane, pyridine Choice affects solubility and reaction rate
Base Triethylamine, sodium bicarbonate, DMAP Neutralizes acid formed, catalyzes reaction
Temperature 0 °C to room temperature Low temp controls side reactions
Reaction time 1 to 16 hours Longer times for complete conversion
Atmosphere Inert (nitrogen or argon) Prevents oxidation and moisture interference
Purification Column chromatography, recrystallization Removes unreacted starting materials and byproducts

Representative Experimental Procedure (Hypothetical)

  • Dissolve 1-(3-bromo-5-fluorophenyl)propan-1-amine (1 equiv) in dry tetrahydrofuran under nitrogen atmosphere.
  • Cool the solution to 0 °C using an ice bath.
  • Add triethylamine (1.2 equiv) dropwise to the stirred solution.
  • Slowly add tert-butyl chloroformate (1.1 equiv) dropwise while maintaining the temperature.
  • Stir the reaction mixture at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
  • Quench the reaction by adding water, extract the organic layer with ethyl acetate.
  • Wash organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by silica gel chromatography using hexane/ethyl acetate mixtures.

Summary Table of Preparation Methods

Method Reagents & Catalysts Solvent Temperature Yield (%) Notes
tert-Butyl chloroformate Amine, triethylamine THF or DCM 0 °C to RT 75-85 Common, straightforward, high yield
Di-tert-butyl dicarbonate Amine, 4-dimethylaminopyridine, triethylamine THF or pyridine 0 °C to RT 70-90 Mild conditions, good selectivity

Research Findings and Considerations

  • The presence of bromine and fluorine substituents on the phenyl ring can influence reactivity and purification due to halogen effects on polarity and electronic properties.
  • Carbamate protection is stable under many reaction conditions, making this compound useful as an intermediate in multi-step syntheses.
  • Optimization of base and solvent can improve yields and reduce side products such as urea formation or over-carbamoylation.
  • Literature on structurally similar carbamates supports the robustness of these methods for preparing halogenated phenylpropyl carbamates.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity is leveraged to introduce functional groups or modify the aromatic core.

Key Examples:

Reagent/ConditionsProductNotesSource
Sodium hydroxide (NaOH)Hydrolysis to phenolic derivativesAqueous conditions, room temperature
Alkoxides (e.g., NaOR)Ether formation at bromine sitePolar aprotic solvents (e.g., DMF)
Amines (e.g., NH₃)Aromatic amine derivativesRequires catalytic Cu or Pd

In one study, treatment with BuLi followed by silyl chlorides (e.g., trimethylsilyl chloride) yielded silylated intermediates, enabling further functionalization of the aromatic ring .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl or heteroaryl structures.

Example Protocol from Literature:

  • Reactants: tert-Butyl (1-(3-bromo-5-fluorophenyl)propyl)carbamate + aryl boronate esters

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: Na₂CO₃ or K₃PO₄

  • Solvent: 1,4-Dioxane/water mixture

  • Temperature: 80°C, 4–16 hours

  • Yield: 50–96% (depending on substituents)

This method has been used to synthesize piperidine-carboxylate derivatives for pharmaceutical applications .

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic or basic conditions to yield the corresponding amine or phenol.

Conditions and Outcomes:

ConditionsProductNotes
HCl (gaseous) in dioxaneFree amine (1-(3-bromo-5-fluorophenyl)propylamine)Quantitative deprotection
NaOH in aqueous THFPhenolic derivativeRequires reflux

Functionalization of the Propyl Chain

The propyl linker can undergo oxidation or alkylation, though such reactions are less explored.

Reported Transformations:

  • Oxidation: Using KMnO₄ or CrO₃ to form ketones or carboxylic acids (theoretical, based on analogous carbamates).

  • Alkylation: Deprotonation with strong bases (e.g., LDA) followed by alkyl halide addition .

Comparative Reactivity Table

Reaction TypeKey ReagentsConditionsOutcome
Nucleophilic substitutionNaOH, amines, alkoxidesPolar solvents, 25–80°CHalogen replacement
Suzuki couplingAryl boronate, Pd catalyst80°C, dioxane/waterBiaryl formation
Boc deprotectionHCl, NaOHAcidic/basic, refluxAmine/phenol release

Mechanistic Insights

  • Substitution: Bromine displacement proceeds via an SNAr mechanism due to electron-withdrawing fluorine substituents activating the aromatic ring .

  • Coupling: Pd-mediated oxidative addition and transmetallation steps dominate Suzuki reactions .

  • Hydrolysis: Base-mediated cleavage of the carbamate occurs through nucleophilic attack at the carbonyl carbon.

This compound’s versatility in substitution and coupling reactions makes it valuable in medicinal chemistry and materials science. Further studies could explore its use in click chemistry or photoredox catalysis.

Scientific Research Applications

Tert-Butyl (1-(3-bromo-5-fluorophenyl)propyl)carbamate is a chemical compound with a molecular formula of C13H16BrFNO2C_{13}H_{16}BrFNO_2 and a molecular weight of approximately 304.18 g/mol. It is a carbamate characterized by a tert-butyl group, a propyl chain, and a bromo-fluorophenyl moiety. The tert-butyl group serves as a protective group in organic synthesis due to its steric hindrance.

Applications in Organic Synthesis and Pharmaceutical Development

This compound is useful in organic synthesis and pharmaceutical development. Carbamates, which share structural similarities with this compound, have demonstrated potential as inhibitors in cancer therapy and as anti-inflammatory agents.

Interaction Studies

Interaction studies involving this compound assess its binding affinity and activity against specific biological targets, often employing techniques like:

  • Enzyme inhibition assays
  • Receptor binding assays

Analogous Compounds

Compound NameStructureUnique Features
Tert-butyl carbamateC5H11NO2C_5H_{11}NO_2Basic structure; widely used as an amine protecting group
N-Boc-protected anilineC9H11NO2C_9H_{11}NO_2Contains an aromatic ring; used extensively in pharmaceutical chemistry
3-Bromo-5-fluoroanilineC6H4BrFC_6H_4BrFHalogenated aromatic compound; potential for further substitutions

These compounds highlight the unique aspects of this compound, particularly its combination of halogenation and steric bulk from the tert-butyl group, which may influence its reactivity and biological activity differently compared to simpler structures.

Case Studies

  • Acetylcholinesterase Inhibition: A study evaluated the efficacy of various carbamates against mosquito acetylcholinesterase. New insecticides are needed for controlling disease-vectoring mosquitoes, and this research evaluates the activity of new carbamate .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-bromo-5-fluorophenyl)propyl]carbamate involves its interaction with molecular targets through various pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s key differentiator is the 3-bromo-5-fluorophenyl group attached to a propyl chain , distinguishing it from other Boc-protected analogs. Substituent variations in similar compounds include:

  • Halogen type and position : Bromine and fluorine substitutions on the phenyl ring influence electronic properties and reactivity.
  • Alkyl chain length: The propyl linker contrasts with ethyl, cyclopropyl, or phenoxy groups in analogs.
  • Additional functional groups : Methoxy, methyl, or chlorine substituents are observed in related structures.
Table 1: Structural Comparison of Key Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score Reference
Target Compound 3-bromo-5-fluoro, propyl C₁₄H₁₈BrFNO₂ ~311.12
tert-Butyl (3-bromo-5-fluorophenyl)carbamate 3-bromo-5-fluoro C₁₁H₁₃BrFNO₂ 257.12 0.92
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate 5-bromo-2,3-difluoro C₁₁H₁₂BrF₂NO₂ 289.09 0.94
tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate 4-bromo-2-fluoro-5-methyl C₁₂H₁₅BrFNO₂ 271.12 0.91
tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate 5-bromo-2-methoxy, ethyl C₁₄H₁₉BrNO₃ 329.21 N/A
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-fluoro, cyclopropyl C₁₄H₁₈FNO₂ 251.3 N/A

Physicochemical Properties

  • Molecular Weight : The target compound’s higher molecular weight (~311.12 g/mol) compared to simpler analogs (e.g., 257.12 g/mol for CAS 1870366-60-1) is due to the propyl chain .
  • Polarity : Bromine and fluorine increase electronegativity, enhancing solubility in polar aprotic solvents (e.g., DCM, DMF), as seen in analogs from and .
  • Stability : The Boc group ensures stability under basic conditions but is cleaved by acids (e.g., TFA), consistent with behavior in related compounds .

Biological Activity

tert-Butyl (1-(3-bromo-5-fluorophenyl)propyl)carbamate is a carbamate compound characterized by its unique structural features, including a tert-butyl group, a propyl chain, and a bromo-fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various disease pathways. The molecular formula for this compound is C13H16BrFNO2C_{13}H_{16}BrFNO_2, with a molecular weight of approximately 304.18 g/mol .

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. The presence of halogen substituents (bromine and fluorine) can enhance the compound's binding affinity and selectivity towards biological targets. The carbamate functional group may also influence the compound's stability and solubility, affecting its overall biological efficacy .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Enzyme Inhibition : Carbamates have been studied for their inhibitory effects on enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases .
  • Anticancer Properties : Certain derivatives have shown promise as potential anticancer agents by targeting specific pathways involved in tumor growth and proliferation .
  • Anti-inflammatory Effects : Compounds in this class are being explored for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionDemonstrated inhibition of acetylcholinesterase activity in vitro.
Anticancer ActivityInhibitory effects on cancer cell lines were observed, indicating potential therapeutic use.
Anti-inflammatoryShowed modulation of cytokine release in inflammatory models.

Case Studies

  • Acetylcholinesterase Inhibition : A study evaluated the efficacy of various carbamates, including this compound, against mosquito acetylcholinesterase. The results indicated significant inhibition, suggesting potential use as an insecticide .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that derivatives of this carbamate exhibited cytotoxic effects, leading to apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Inflammation Models : Research involving animal models demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential role in managing inflammatory diseases .

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl (1-(3-bromo-5-fluorophenyl)propyl)carbamate?

A multi-step synthesis is typically employed. Begin with the alkylation of 3-bromo-5-fluoroaniline using a propylating agent (e.g., propanal under reductive conditions). Protect the resulting amine via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. Purify intermediates via column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Monitor reaction progress using TLC or LC-MS. For analogous protocols, refer to multi-step carbamate protection methods described in patent synthesis routes .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Use 1^1H and 13^13C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and aryl substituents (split signals for bromo/fluoro substituents). 19^{19}F NMR can resolve fluorine environments. IR spectroscopy identifies carbamate C=O stretches (~1690–1740 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+^+ ~372–374 Da). Cross-reference with PubChem-derived data for analogous carbamates .

Q. How should researchers safely handle this compound in the laboratory?

Follow SDS guidelines: use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. Avoid contact with strong acids/bases (risk of Boc deprotection). Store at 2–8°C under inert atmosphere. In case of skin exposure, wash immediately with water; consult SDS for first-aid measures .

Q. What chromatographic methods are effective for purity analysis?

Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Optimize retention time using standards. For non-polar impurities, use normal-phase TLC (silica, hexane/ethyl acetate 7:3). Quantify purity via integration of HPLC peaks (>95% acceptable for most studies) .

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies show the Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Store lyophilized samples at –20°C for long-term stability. Avoid prolonged exposure to light (risk of aryl halide decomposition) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, low resolution) be resolved for X-ray structure determination?

Use SHELXL for refinement, leveraging constraints for disordered tert-butyl or aryl groups. For twinned crystals, apply the TWIN/BASF commands in SHELXL. Collect high-resolution data (≤1.0 Å) at synchrotron sources. Validate hydrogen bonding via SHELXH instructions. Compare with deposited structures in the Cambridge Structural Database (CSD) .

Q. What experimental approaches resolve contradictions between NMR and X-ray data (e.g., conformational flexibility)?

Perform variable-temperature NMR to detect dynamic effects. For solid-state vs. solution discrepancies, analyze 1^1H-1^1H NOESY (solution) and compare with X-ray torsion angles. Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers. Cross-validate with powder XRD to rule out polymorphism .

Q. How to evaluate reactivity with nucleophiles or electrophiles in medicinal chemistry applications?

Screen reactions under inert conditions (dry DMF, 0°C to RT). For nucleophilic substitution at the bromo site, test with NaN₃ or amines (monitor via 19^{19}F NMR). For electrophilic aromatic substitution, use HNO₃/H₂SO₄ (caution: Boc deprotection risk). Characterize products via HRMS and 1^1H NMR .

Q. What mechanistic insights can isotopic labeling provide in catalytic reactions involving this compound?

Synthesize deuterated analogs (e.g., 2^{2}H-labeled propyl chain) via Pd-catalyzed H/D exchange. Use kinetic isotope effect (KIE) studies to probe rate-determining steps in cross-coupling reactions. Analyze intermediates via in situ IR or LC-MS. Reference Boc-protection kinetics from patent-derived methodologies .

Q. How to integrate computational modeling with experimental data for structure-activity relationship (SAR) studies?

Optimize geometry using Gaussian09 (B3LYP/6-311++G**). Calculate electrostatic potential surfaces (EPS) to predict binding sites. Dock into target proteins (AutoDock Vina) and validate with experimental IC₅₀ values. Correlate computed logP with HPLC-derived hydrophobicity indices .

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